molecular formula C7H4Cl2N2O B13561954 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B13561954
M. Wt: 203.02 g/mol
InChI Key: IQVUIJYEKLITAF-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one is a halogenated derivative of the benzimidazolone scaffold, characterized by chlorine substituents at the 4- and 6-positions of the aromatic ring. The dichloro derivative likely shares core physicochemical properties with these analogs, such as a rigid bicyclic structure and hydrogen-bonding capacity, but its chlorine substituents may modulate solubility, reactivity, and thermal behavior compared to nitro-functionalized counterparts.

Properties

Molecular Formula

C7H4Cl2N2O

Molecular Weight

203.02 g/mol

IUPAC Name

4,6-dichloro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12)

InChI Key

IQVUIJYEKLITAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods:

Industrial Production Methods

Industrial production of 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one typically involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are preferred due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tubulin polymerization, affecting cell division .

Comparison with Similar Compounds

Nitro-Substituted Analogs

  • TriNBO (4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one) :

    • Thermal Stability : Decomposes at 339°C without deflagration, exhibiting superior thermostability due to strong electron-withdrawing nitro groups .
    • Crystallographic Data : Orthorhombic crystal system with a density of 1.767 g/cm³ at 173 K .
    • Energetic Performance : Detonation velocity (D) and pressure exceed TNT but are lower than tetryl .
  • 5-Me-TriNBO (5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one): Thermal Stability: Lower decomposition temperature (285–287°C) due to steric and electronic effects of the methyl group . Crystal Density: 1.82 g/cm³ (monoclinic system), slightly higher than TriNBO .

Chloro-Substituted Derivatives (Hypothetical Comparison)

  • 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one: Expected Thermal Stability: Chlorine substituents, being less electron-withdrawing than nitro groups, may reduce thermal stability compared to TriNBO. However, the rigid benzimidazolone core could still confer moderate stability. Density: Predicted to be lower than TriNBO (1.767 g/cm³) due to smaller atomic radius and weaker intermolecular interactions of Cl vs. NO₂.

Thermal and Energetic Properties: Comparative Data

Compound Substituents Decomposition Temp (°C) Density (g/cm³) Detonation Velocity (m/s)
TriNBO 4,5,6-NO₂ 339 1.767 ~7,500 (estimated)
5-Me-TriNBO 5-Me, 4,6,7-NO₂ 285–287 1.82 ~7,200 (estimated)
4,6-Dichloro derivative (hyp.) 4,6-Cl ~250–300 (predicted) ~1.6–1.7 (pred.) N/A (non-energetic)

Key Research Findings

  • Thermal Degradation: Nitro derivatives like TriNBO show a two-stage decomposition (sublimation followed by decomposition), whereas methyl or nitramino analogs exhibit single-stage deflagration at lower temperatures . Chloro derivatives are expected to follow similar degradation pathways but at intermediate temperatures.
  • Synthetic Yields : TriNBO and 5-Me-TriNBO are synthesized in high yields (83–90%) via one-step nitration , suggesting that chloro-substituted analogs could also be efficiently prepared using halogenation protocols.

Biological Activity

4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one can be represented as follows:

C8H6Cl2N2O\text{C}_8\text{H}_6\text{Cl}_2\text{N}_2\text{O}

This compound features a benzimidazole core with two chlorine substituents at the 4 and 6 positions, which significantly influences its biological activity.

Research has indicated that 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one exhibits various biological activities through several mechanisms:

  • Ion Channel Modulation : The compound has been shown to interact with calcium-activated potassium channels (KCa3.1), enhancing chloride secretion in epithelial cells. This action is particularly relevant in cystic fibrosis research, where modulation of these channels can improve ion transport across cell membranes .
  • Antiproliferative Effects : In studies involving cancer cell lines such as HeLa and A549, 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one demonstrated significant cytotoxic effects. The compound inhibited cell viability in a dose-dependent manner, with IC50 values indicating potent antiproliferative activity .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
Ion Channel ModulationPotentiation of KCa3.1 in epithelial cells
AntiproliferativeSignificant inhibition of HeLa cell viability
CytotoxicityIC50 values below 10 µM in various cancer lines

Case Study 1: Cystic Fibrosis Research

In a study focused on cystic fibrosis transmembrane conductance regulator (CFTR) modulators, 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one was evaluated for its ability to enhance chloride ion secretion in primary human bronchial epithelial cells. The results indicated that the compound increased the chloride secretory response when combined with other CFTR modulators like VX-770 and VX-661 .

Case Study 2: Anticancer Properties

A series of experiments assessed the antiproliferative effects of 4,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one on various cancer cell lines. The compound exhibited a marked reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .

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